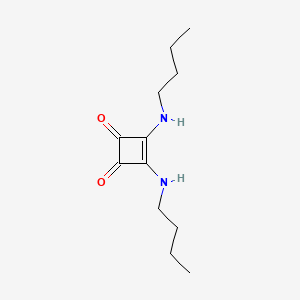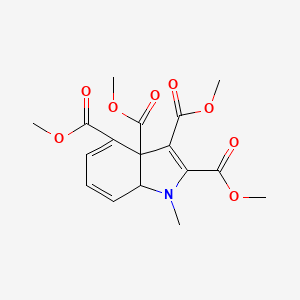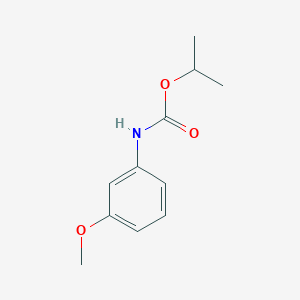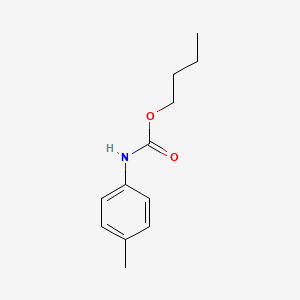![molecular formula C13H26N2O5 B11958332 Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate CAS No. 6630-07-5](/img/structure/B11958332.png)
Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE is a complex organic compound that belongs to the class of diamines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2-methyl-1,2-propanediamine and ethyl chloroformate.
Reaction Steps:
Reaction Conditions: These reactions typically require controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce primary or secondary alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism by which N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, making it a versatile compound in research and industry.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’,N2-Dicarbethoxy-2-methyl-1,2-propanediamine: Lacks the hydroxypropyl group.
N’,N2-Dicarbethoxy-N’-(2-hydroxyethyl)-2-methyl-1,2-propanediamine: Contains a different hydroxyl group.
N’,N2-Dicarbethoxy-N’-(3-hydroxypropyl)-1,2-propanediamine: Lacks the methyl group.
Uniqueness
N’,N2-DICARBETHOXY-N’-(3-HYDROXYPROPYL)-2-METHYL-1,2-PROPANEDIAMINE is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable for specialized applications where such properties are required.
Propriétés
Numéro CAS |
6630-07-5 |
|---|---|
Formule moléculaire |
C13H26N2O5 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C13H26N2O5/c1-5-19-11(17)14-13(3,4)10-15(8-7-9-16)12(18)20-6-2/h16H,5-10H2,1-4H3,(H,14,17) |
Clé InChI |
BXDISOOFTFHYRD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C)(C)CN(CCCO)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)



![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)



![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)


